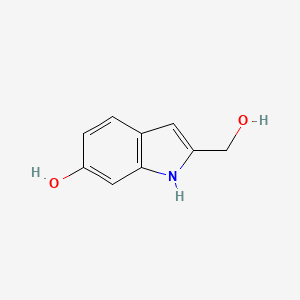

2-(Hydroxymethyl)-1H-indol-6-OL

CAS No.: 1891097-96-3

Cat. No.: VC4801871

Molecular Formula: C9H9NO2

Molecular Weight: 163.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1891097-96-3 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.176 |

| IUPAC Name | 2-(hydroxymethyl)-1H-indol-6-ol |

| Standard InChI | InChI=1S/C9H9NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-4,10-12H,5H2 |

| Standard InChI Key | IKABJVAXPXIDGN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1O)NC(=C2)CO |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The molecular formula of 2-(Hydroxymethyl)-1H-indol-6-ol is C9H9NO2, with a molar mass of 163.17 g/mol . The indole core consists of a bicyclic structure fused with a benzene and pyrrole ring, while the hydroxymethyl and hydroxyl groups introduce polarity and hydrogen-bonding capabilities. Key properties include:

| Property | Value | Source |

|---|---|---|

| Density | ~1.327 g/cm³ (estimated) | |

| Boiling Point | >300°C (decomposes) | |

| Storage Conditions | Dark, inert atmosphere | |

| Refractive Index | ~1.739 |

The compound’s stability under ambient conditions is limited, necessitating protection from light and moisture .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis of 2-(Hydroxymethyl)-1H-indol-6-ol often involves functionalization of the indole scaffold. A notable approach is the Tscherniac-Einhorn reaction, which utilizes indoline derivatives and formaldehyde in the presence of acidic catalysts . For example:

-

N-Alkylation: Reaction of 5-hydroxyindole with chloromethyl acetonitrile under basic conditions (e.g., K2CO3/acetone) yields intermediates like 4-hydroxymethyl-phenoxy acetonitrile .

-

Reductive Amination: Catalytic hydrogenation of nitrile intermediates with palladium or platinum catalysts produces hydroxymethylated indoles .

A representative synthesis from involves:

Pharmacological Applications

Anticancer Activity

Indole derivatives exhibit pronounced anticancer properties. For instance, methyl 5-(1H-indol-3-ylselanyl)-1H-benzo[d]imidazol-2-ylcarbamate, a structurally related compound, demonstrated IC50 values of 33.69 µM against HT-1080 fibrosarcoma cells . The hydroxymethyl group in 2-(Hydroxymethyl)-1H-indol-6-ol may enhance solubility and target binding, as seen in similar molecules .

Enzyme Inhibition

In , indole-based antagonists targeting the OXE receptor (IC50: 120 pM) were developed. The hydroxymethyl moiety in 2-(Hydroxymethyl)-1H-indol-6-ol could modulate interactions with catalytic sites, as observed in bioisosteric replacements .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume